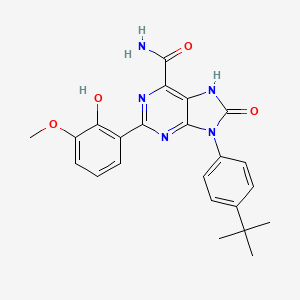
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(4-(tert-butyl)phenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine characterized by its unique structural features, which include a bulky tert-butyl group and hydroxyl and methoxy substituents on the phenyl rings. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
- Molecular Formula : C23H23N5O4
- Molecular Weight : Approximately 433.468 g/mol
The presence of the 8-oxo functional group is significant as it enhances the compound's reactivity and biological interactions. The lipophilicity introduced by the tert-butyl and methoxy groups may facilitate better membrane permeability, which is crucial for its therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung cancer (NSCLC) . Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the growth rate of NSCLC cell lines in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
A comparative analysis with structurally similar compounds demonstrates that the unique substituents of this compound enhance its anticancer activity (Table 1).
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Isopropyl instead of tert-butyl | Anticancer activity |
| 9-benzyl-8-oxo-7H-purine-6-carboxamide | Benzyl substituent | Antiproliferative effects |
| 9-cyclohexyl-8-oxo-7H-purine-6-carboxamide | Cyclohexyl group | Potential anticancer properties |
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Targeting Purinergic Receptors : Given its purine structure, the compound may interact with purinergic receptors, influencing cellular signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Case Studies and Research Findings
Recent publications have documented various experimental setups to evaluate the biological activity of this compound:
- Cell Line Studies : In vitro studies using NSCLC cell lines demonstrated a dose-dependent reduction in cell viability after treatment with this compound.
- Animal Models : Preliminary in vivo studies indicated significant tumor growth inhibition when administered to mice bearing NSCLC xenografts.
- Mechanistic Investigations : Flow cytometry analyses revealed increased apoptotic cell populations following treatment, supporting its role as an apoptosis inducer.
属性
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-23(2,3)12-8-10-13(11-9-12)28-21-17(26-22(28)31)16(19(24)30)25-20(27-21)14-6-5-7-15(32-4)18(14)29/h5-11,29H,1-4H3,(H2,24,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYLIEFJLOJPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













